4-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
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Overview
Description
4-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and methylating agents.
Introduction of Piperazine Groups: Piperazine groups are introduced via nucleophilic substitution reactions. This involves reacting the pyrimidine core with piperazine derivatives under controlled conditions.
Attachment of Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, typically using reagents like benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under thermal conditions.
Major Products
Oxidation: Products may include sulfoxides, sulfones, and carboxylic acids.
Reduction: Products may include sulfides and alcohols.
Substitution: Products vary depending on the nucleophile used, potentially forming new amine or thiol derivatives.
Scientific Research Applications
4-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and benzenesulfonyl groups are key to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)piperazine derivatives: Known for their pharmacological activities.
Benzenesulfonamide derivatives: Commonly used in medicinal chemistry for their biological properties.
Uniqueness
What sets 4-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O3S/c1-17-5-6-19(31-4)20(15-17)32(29,30)28-13-11-27(12-14-28)22-16-21(23-18(2)24-22)26-9-7-25(3)8-10-26/h5-6,15-16H,7-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETQRTCZRSBCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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